molecular formula C8H18Cl2Si B11887546 Chloro(6-chlorohexyl)dimethylsilane

Chloro(6-chlorohexyl)dimethylsilane

Cat. No.: B11887546
M. Wt: 213.22 g/mol
InChI Key: JZYFXCYHHMDBJL-UHFFFAOYSA-N
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Description

Chloro(6-chlorohexyl)dimethylsilane is a chlorosilane compound characterized by a dimethylsilane core substituted with a chlorine atom and a 6-chlorohexyl group. Its molecular formula is C₈H₁₇Cl₂Si, with an approximate molecular weight of 212.0 g/mol. This compound combines the reactivity of chlorosilanes with the structural influence of a terminal chloroalkyl chain. The 6-chlorohexyl group introduces both hydrophobicity and a secondary reactive site (terminal chlorine), enabling applications in surface modification, polymer crosslinking, and materials science.

Properties

Molecular Formula

C8H18Cl2Si

Molecular Weight

213.22 g/mol

IUPAC Name

chloro-(6-chlorohexyl)-dimethylsilane

InChI

InChI=1S/C8H18Cl2Si/c1-11(2,10)8-6-4-3-5-7-9/h3-8H2,1-2H3

InChI Key

JZYFXCYHHMDBJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(6-chlorohexyl)dimethylsilane typically involves the reaction of hexyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Chloro(6-chlorohexyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution.

    Hydrolysis: Water or aqueous solutions are used as the reagent. The reaction is usually carried out under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products:

Scientific Research Applications

Chloro(6-chlorohexyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological applications.

    Medicine: this compound is used in the development of drug delivery systems and medical devices.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Chloro(6-chlorohexyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. It can also undergo hydrolysis to form silanols, which can further react to form siloxanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₈H₁₇Cl₂Si ~212.0 Not provided Dual Cl sites enhance crosslinking potential; moderate hydrophobicity Surface functionalization, polymer networks, battery electrolytes
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi 178.776 3634-59-1 Single Cl on silicon; unmodified hexyl chain Siloxane synthesis, adhesion promoters
Chloro(dodecyl)dimethylsilane C₁₄H₃₁ClSi 262.937 66604-31-7 Long dodecyl chain increases hydrophobicity; single Cl on silicon Water-repellent coatings, hydrophobic surface treatments
Butyl(chloro)dimethylsilane C₆H₁₅ClSi 150.72 1000-50-6 Short butyl chain; high volatility and reactivity Adhesion promotion, rapid siloxane formation

Reactivity and Performance Insights

  • Reactivity: this compound’s terminal chlorine on the hexyl chain allows for sequential reactions (e.g., nucleophilic substitution), enabling controlled polymer grafting or crosslinking. This contrasts with mono-chlorinated analogs like Chloro(hexyl)dimethylsilane, which lack a secondary reactive site . Butyl(chloro)dimethylsilane’s shorter chain facilitates faster reactions due to reduced steric hindrance, whereas the dodecyl chain in Chloro(dodecyl)dimethylsilane slows reactivity but enhances hydrophobicity .
  • Electrolyte Applications: Chlorosilanes, including derivatives with chloroalkyl chains, are used in lithium-ion batteries to stabilize solid-electrolyte interphases (SEIs). The dual chlorine atoms in this compound may improve SEI stability compared to mono-chlorinated analogs, as seen in studies of similar additives .
  • Surface Modification :
    The 6-chlorohexyl group balances hydrophobicity and flexibility, making it suitable for coatings requiring moderate water resistance without brittleness. In contrast, Chloro(dodecyl)dimethylsilane’s long chain is preferred for extreme hydrophobicity .

Industrial and Research Trends

  • Synthesis Challenges: The synthesis of this compound requires precise control to avoid side reactions from its dual chlorine atoms. This contrasts with simpler mono-chlorinated silanes, which are more straightforward to produce .

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